3-Methylbenzofuran-6-carboxylic acid
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Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including antimicrobial, antioxidant, and anticancer properties . The presence of a benzofuran ring in the structure contributes to its versatility and effectiveness in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to optimize yield and minimize side reactions, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methylbenzofuran-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- Benzofuran-2-carboxylic acid
- 3-Methylbenzofuran-2-carboxylic acid
- 6-Hydroxybenzofuran-3-carboxylic acid
Comparison: 3-Methylbenzofuran-6-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives . For instance, the presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its biological efficacy .
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12) |
InChI Key |
DIIOAXUEOMPSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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